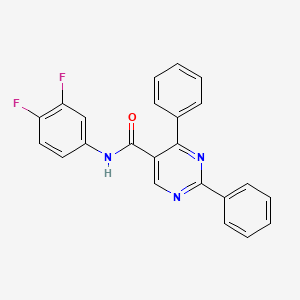

N-(3,4-difluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-difluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Applications De Recherche Scientifique

Hyperbranched Polyimides for Gas Separation

Hyperbranched polyimides show promise in gas separation technologies. These materials are synthesized through condensation polymerization, involving monomers that could be structurally related to N-(3,4-difluorophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide, indicating potential utility in creating advanced separation membranes with specific properties like selectivity and permeability (Fang, Kita, & Okamoto, 2000).

Inhibition of NF-kappaB and AP-1 Gene Expression

Compounds structurally similar to this compound have been investigated for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests potential applications in regulating gene expression related to inflammatory responses and cancer (Palanki et al., 2000).

Antitumor Evaluation of Pyrazolopyrimidines

The design and synthesis of N-aryl-pyrazolo[1,5-a]quinazolines, which share a pyrimidine core with this compound, have shown in vitro antitumor activity. This indicates potential for similar compounds to be developed as anticancer agents, targeting specific cancer cell lines and inducing cell cycle arrest and apoptosis (El-Naggar, Hassan, Awad, & Mady, 2018).

Catalyst-free and Visible Light Promoted Reactions

The development of catalyst-free and visible light-promoted reactions for the trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones demonstrates innovative approaches to functionalize molecules, potentially including this compound. Such methodologies could be applied in pharmaceutical synthesis, enhancing drug molecules' properties by introducing fluorinated groups (Huang et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit the akt protein kinase . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Biochemical Pathways

Inhibition of Akt could therefore impact these cellular processes .

Result of Action

If the compound acts as an inhibitor of the akt protein kinase, it could potentially induce apoptosis and inhibit cell proliferation, given the role of akt in these processes .

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N3O/c24-19-12-11-17(13-20(19)25)27-23(29)18-14-26-22(16-9-5-2-6-10-16)28-21(18)15-7-3-1-4-8-15/h1-14H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGANTODEZYGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2609436.png)

![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine](/img/structure/B2609444.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(5-methylisoxazol-3-yl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2609445.png)

![1-((2-Oxabicyclo[2.1.1]hexan-1-yl)methyl)piperazine](/img/structure/B2609446.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2609448.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2609449.png)

![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)

![(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B2609452.png)

![2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609454.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2609455.png)